2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide 2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 690960-94-2
VCID: VC4535315
InChI: InChI=1S/C30H23N5O3S2/c1-37-22-12-8-19(9-13-22)24-16-26(20-10-14-23(38-2)15-11-20)32-29(25(24)17-31)39-18-27(36)33-30-34-28(35-40-30)21-6-4-3-5-7-21/h3-16H,18H2,1-2H3,(H,33,34,35,36)
SMILES: COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Molecular Formula: C30H23N5O3S2
Molecular Weight: 565.67

2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

CAS No.: 690960-94-2

Cat. No.: VC4535315

Molecular Formula: C30H23N5O3S2

Molecular Weight: 565.67

* For research use only. Not for human or veterinary use.

2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide - 690960-94-2

Specification

CAS No. 690960-94-2
Molecular Formula C30H23N5O3S2
Molecular Weight 565.67
IUPAC Name 2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Standard InChI InChI=1S/C30H23N5O3S2/c1-37-22-12-8-19(9-13-22)24-16-26(20-10-14-23(38-2)15-11-20)32-29(25(24)17-31)39-18-27(36)33-30-34-28(35-40-30)21-6-4-3-5-7-21/h3-16H,18H2,1-2H3,(H,33,34,35,36)
Standard InChI Key BSNVTIKZOWFEOI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Introduction

Chemical Architecture and Synthetic Methodology

Structural Elucidation

The compound’s structure integrates multiple pharmacophoric elements:

  • A pyridine ring substituted at positions 3, 4, and 6 with cyano, 4-methoxyphenyl, and another 4-methoxyphenyl group, respectively.

  • A sulfanyl (-S-) bridge connecting the pyridine to an acetamide group.

  • A 1,2,4-thiadiazole ring appended to the acetamide’s nitrogen, further substituted with a phenyl group at position 3.

The presence of electron-donating methoxy groups and electron-withdrawing cyano substituents creates a polarized electronic environment, potentially enhancing binding to biological targets .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Thiadiazole and pyridine motifs are known for antimicrobial activity. The thiadiazole ring may disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the pyridine core could interfere with DNA gyrase . Preliminary assays on analogous compounds show MIC values ≤10 μM against Mycobacterium tuberculosis, though direct data for this compound remain unreported .

Anticancer Activity

In silico analyses highlight potential inhibition of kinases involved in oncogenic signaling, such as VEGFR2 and EGFR. The acetamide-thiadiazole moiety may act as a Michael acceptor, covalently modifying cysteine residues in target proteins .

Pharmacological and Physicochemical Profiling

Solubility and Drug-Likeness

Despite its high molecular weight (565.67 g/mol), the compound’s logP value (~5.94) indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . Strategies to improve bioavailability could include:

  • Prodrug design: Introducing ionizable groups (e.g., phosphate esters).

  • Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles .

Comparative Analysis with Analogues

CompoundTargetMIC (μM)logPReference
Target Compoundp38 MAPK, MtbN/A5.94
5-Nitrothiophene-pyrazolineM. tuberculosis5.714.12
Pretomanid (PA-824)Ddn nitroreductase0.21.98

This table underscores the need for empirical testing to validate the compound’s efficacy relative to established drugs.

Future Directions and Challenges

  • Synthetic Optimization: Streamlining synthesis to improve yield and scalability.

  • In Vitro/In Vivo Testing: Prioritizing assays against inflammatory markers and cancer cell lines.

  • Formulation Development: Addressing solubility limitations through salt formation or co-crystallization.

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